2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid
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Overview
Description
2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid is an organic compound with the empirical formula C14H16N2O2S2 and a molecular weight of 308.42 g/mol . This compound belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring
Preparation Methods
The synthesis of 2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-thiophenecarbaldehyde with suitable amines and sulfur-containing reagents can lead to the formation of the thienopyrimidine core . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation . The compound’s ability to form hydrogen bonds and engage in π-π stacking interactions further contributes to its biological activity .
Comparison with Similar Compounds
2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid can be compared with other thienopyrimidine derivatives, such as:
- 5,6,7,8-Tetrahydro 1benzothieno[2,3-d]pyrimidine-4(3H)-thione : This compound shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties .
- 4-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid : Another related compound with variations in the substituents on the thienopyrimidine ring, affecting its reactivity and applications .
These comparisons highlight the uniqueness of 2-(5,6,7,8-Tetrahydro1
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-2-9(14(17)18)19-12-11-8-5-3-4-6-10(8)20-13(11)16-7-15-12/h7,9H,2-6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHHCAZUDNMRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC=NC2=C1C3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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